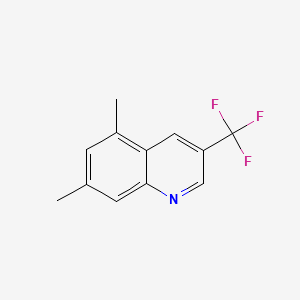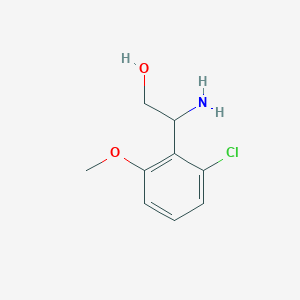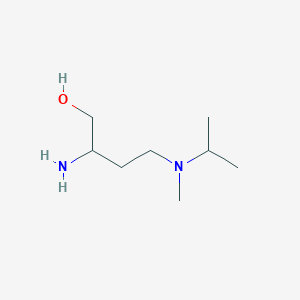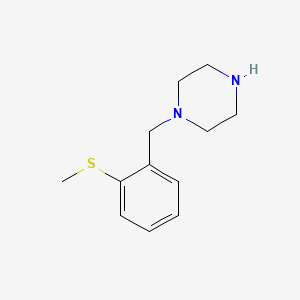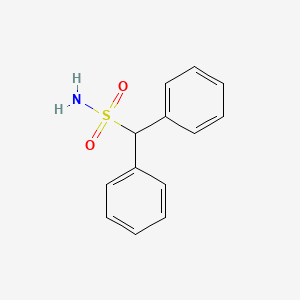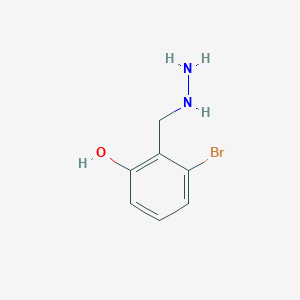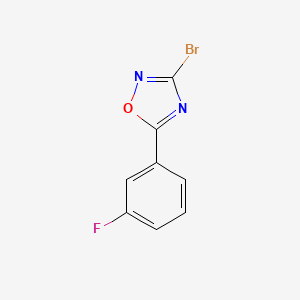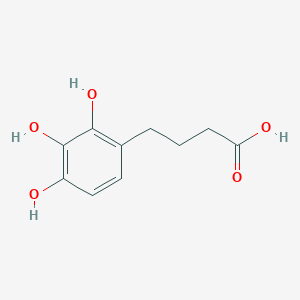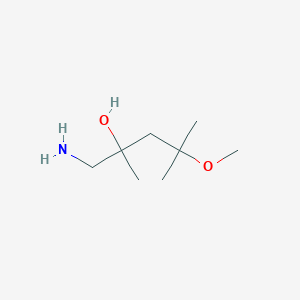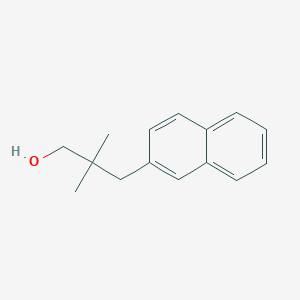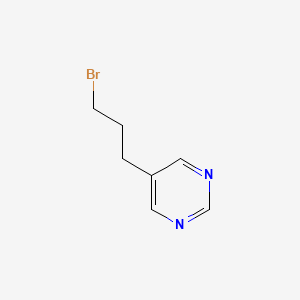
5-(3-Bromopropyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromopropyl)pyrimidine is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromopropyl group attached to the pyrimidine ring, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)pyrimidine typically involves the bromination of 5-propylpyrimidine. One common method includes the reaction of 5-propylpyrimidine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Bromopropyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine oxides or reduction to yield pyrimidine derivatives with different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-Bromopropyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and probes for studying biological processes.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties
Wirkmechanismus
The mechanism of action of 5-(3-Bromopropyl)pyrimidine involves its interaction with specific molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopyrimidine: Lacks the propyl group, making it less versatile in certain synthetic applications.
3-Bromopyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different reactivity and applications.
5-(3-Chloropropyl)pyrimidine: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and properties
Uniqueness
5-(3-Bromopropyl)pyrimidine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications in various fields .
Eigenschaften
Molekularformel |
C7H9BrN2 |
|---|---|
Molekulargewicht |
201.06 g/mol |
IUPAC-Name |
5-(3-bromopropyl)pyrimidine |
InChI |
InChI=1S/C7H9BrN2/c8-3-1-2-7-4-9-6-10-5-7/h4-6H,1-3H2 |
InChI-Schlüssel |
RFBPRDOGBFTINZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=N1)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


